6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl group at the 6-position and a methyl group at the 2-position.
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that many pyrimidines exhibit potent anti-inflammatory effects .
Pharmacokinetics
The degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Action Environment
A study mentions a facile environment-friendly one-pot two-step regioselective synthetic strategy for pyrazolo[1,5-a]pyrimidines .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, have shown potential in targeting various cancers . The exact enzymes, proteins, and other biomolecules that 6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine interacts with are yet to be identified.
Cellular Effects
Related compounds have shown cytotoxic activities against various cancer cell lines
Molecular Mechanism
Studies on similar compounds suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to form 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated active proton compounds to furnish the desired pyrazolo[1,5-a]pyrimidine derivative . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.
Chemical Reactions Analysis
6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core. Similar compounds include:
Zaleplon: A sedative-hypnotic drug with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative-hypnotic with a similar core structure.
Ocinaplon: An anxiolytic agent containing the pyrazolo[1,5-a]pyrimidine nucleus.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substitution patterns and specific biological activities.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-7-13-16-8-12(14(15)18(13)17-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZCUWCHYWKYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.